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Compound of Interest

Acetamide, N-
Compound Name:

[(phenylamino)thioxomethyl]-

Cat. No.: B072306

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic data for N-acetyl-N'-
phenylthiourea, a compound of interest in various research and development fields. This
document compiles and presents nuclear magnetic resonance (NMR), infrared (IR), and mass
spectrometry (MS) data, alongside detailed experimental protocols. The information is
structured to be a practical resource for laboratory work and further investigation.

Molecular Structure and Properties

N-acetyl-N'-phenylthiourea, also known as 3-acetyl-1-phenylthiourea, possesses the chemical
formula CeH10N20S and a molecular weight of 194.25 g/mol [1]. The molecule features a
phenyl ring and an acetyl group attached to a thiourea core. This structure gives rise to
characteristic spectroscopic signatures that are crucial for its identification and characterization.

Key Structural Features for Spectroscopic Analysis
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Key Structural Features of N-acetyl-N'-phenylthiourea
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Caption: Key functional groups of N-acetyl-N'-phenylthiourea and their expected spectroscopic
signals.

Spectroscopic Data

The following tables summarize the available spectroscopic data for N-acetyl-N'-phenylthiourea
and related compounds for comparative purposes.

'H NMR Data

While specific *H NMR data for N-acetyl-N'-phenylthiourea is not readily available in the
reviewed literature, data for a closely related compound, N-(2,4-dichloro)benzoyl-N'-
phenylthiourea, is presented below for reference. The spectra were recorded in CDCls at 500
MHz[2].

Chemical Shift () o . Assighment
Multiplicity Integration

ppm (Proposed)
12.29 s 1H NH (Thiourea)
9.46 s 1H NH (Amide)
7.69 d,J=7.6Hz 2H Aromatic H
7.68 d,J=8.3Hz 1H Aromatic H
7.50 d,J=2.0Hz 1H Aromatic H
7.42 t,J=7.6Hz 2H Aromatic H
7.40 dd, J=2.0, 8.3 Hz 1H Aromatic H
7.29 t,J=7.6Hz 1H Aromatic H

Note: The chemical shifts for N-acetyl-N'-phenylthiourea are expected to differ, particularly in
the aromatic region and the absence of signals corresponding to the dichlorobenzoyl group.
The acetyl methyl group should appear as a singlet, typically in the range of 2-2.5 ppm.

13C NMR Data

© 2025 BenchChem. All rights reserved. 3/8 Tech Support


https://webbook.nist.gov/cgi/cbook.cgi?ID=C103855&Mask=200
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b072306?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

Similar to the *H NMR data, specific 13C NMR data for N-acetyl-N'-phenylthiourea is not readily
available. The data below for N-(2,4-dichloro)benzoyl-N'-phenylthiourea in CDCls at 125 MHz is
provided for comparison[2].

Chemical Shift (6) ppm Assignment (Proposed)
177.7 C=S

165.3 C=0

139.2 Aromatic C
137.4 Aromatic C
132.2 Aromatic C
131.6 Aromatic C
130.9 Aromatic C
130.6 Aromatic C
129.0 (2C) Aromatic C
128.1 Aromatic C
127.2 Aromatic C
124.2 (2C) Aromatic C

Note: For N-acetyl-N'-phenylthiourea, a signal for the acetyl methyl carbon would be expected
around 20-30 ppm, and the chemical shift of the carbonyl carbon might differ.

Infrared (IR) Spectroscopy Data

The IR spectrum of N-(2,4-dichloro)benzoyl-N'-phenylthiourea (KBr disk) shows the following
characteristic peaks[2]. These provide an indication of the expected vibrational modes for N-
acetyl-N'-phenylthiourea.
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Wavenumber (cm~?) Intensity Assignment

3168 - N-H Stretching

1686 - C=0 Stretching (Amide)
1537 - N-H Bending

Mass Spectrometry (MS) Data

While a specific mass spectrum for N-acetyl-N'-phenylthiourea was not found, the molecular
weight is confirmed by crystal data to be 194.25 g/mol [1]. The mass spectrum of the parent
compound, phenylthiourea, shows a molecular ion peak at m/z 152[3]. For N-acetyl-N'-
phenylthiourea, the molecular ion peak [M]* is expected at m/z 194. An [M+H]* peak may be
observed at m/z 195 in techniques like ESI.

Experimental Protocols
Synthesis of N-acetyl-N'-phenylthiourea

The following protocol is adapted from the synthesis of 3-acetyl-1-phenylthiourea[1].

Materials:

Acetyl chloride (0.1 mol, 7.13 mL)

Potassium thiocyanate (KSCN) (0.11 mol)

Aniline (0.1 mol)

Dry acetone (75 mL)

Ethyl acetate

Procedure:

e To a stirred solution of KSCN (0.11 mol) in 50 mL of dry acetone, add acetyl chloride (0.1
mol) dropwise.
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Slowly add a solution of aniline (0.1 mol) in 25 mL of dry acetone to the mixture.

Reflux the reaction mixture for 5—10 minutes.

Pour the mixture into ice-cooled water to precipitate the crude product.

Recrystallize the precipitate from ethyl acetate to yield light green prisms.

General Workflow for Spectroscopic Analysis
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Caption: A generalized workflow from synthesis to spectroscopic analysis and structural
confirmation.

Conclusion

This guide provides a summary of the available spectroscopic data and a reliable synthesis
protocol for N-acetyl-N'-phenylthiourea. While complete spectral data for the target compound
is not fully available in the reviewed literature, the provided data for closely related analogs
serves as a valuable reference for researchers. The detailed experimental protocol enables the
synthesis of the compound for further in-house spectroscopic characterization. This document
aims to facilitate ongoing and future research involving this versatile molecule.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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